5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil

Vue d'ensemble

Description

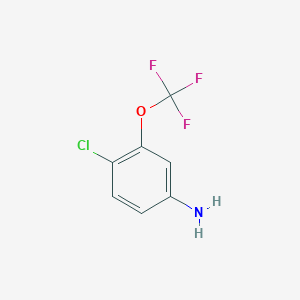

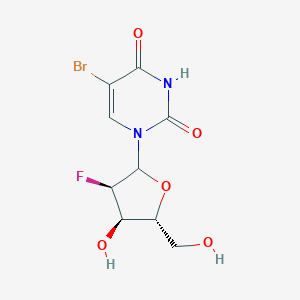

5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil is a chemical compound with the molecular formula C9H10BrFN2O5 . It is an analogue of Floxuridine .

Synthesis Analysis

The synthesis of 5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil has been developed . The synthesis also includes the development of its 5-82Br and 5-131I analogues .Molecular Structure Analysis

The molecular weight of 5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil is 325.09 g/mol . The IUPAC name is 5-bromo-1-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione .Chemical Reactions Analysis

The compound shows a competitive inhibition with the natural nucleoside . Evidence is presented for the direct metabolic defluorination of 5-fluorouracil to form uracil .Physical And Chemical Properties Analysis

The compound has a molecular weight of 325.09 g/mol . The computed properties include XLogP3 of -0.2 and a Hydrogen Bond Donor Count of 3 .Applications De Recherche Scientifique

Genetic Research

Summary of the Application

The compound is a thymidine analog used as a mutagen in genetic research . It is selectively incorporated into cellular DNA during the S-phase .

Methods of Application

The compound is introduced into the organism under study, and it gets incorporated into the DNA during replication. The bromine atom in the compound can cause mutations, which allows researchers to study various genetic phenomena.

Results or Outcomes

The specific results or outcomes would depend on the particular study or experiment being conducted. However, the use of this compound can lead to an increased understanding of genetic processes and mechanisms.

R&D Use

Summary of the Application

The compound is used for research and development purposes . It is not intended for medicinal, household, or other uses .

Safety And Hazards

Orientations Futures

The tissue distribution of the radiolabeled compounds in BDF1 mice bearing Lewis lung tumors has been investigated . After injection of the radiolabeled analogues of compounds, there was a rapid initial excretion of activity . The tumor uptake was minimal, with only the 5-bromo analogue demonstrating a slight elevation in tumor to blood ratios relative to other tissues . This suggests potential areas for future research and development.

Propriétés

IUPAC Name |

5-bromo-1-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFN2O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOXFPXBLFRFHB-CDRSNLLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1C2[C@@H]([C@@H]([C@H](O2)CO)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80970954 | |

| Record name | 5-Bromo-1-(2-deoxy-2-fluoropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil | |

CAS RN |

55612-18-5 | |

| Record name | 5-Bromo-1-(2-fluoro-2-deoxyribofuranosyl)uracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055612185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-1-(2-deoxy-2-fluoropentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

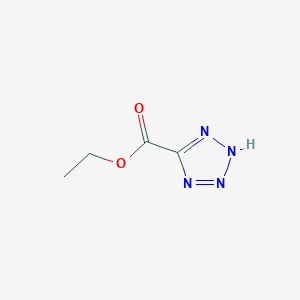

![5-[3-(Trifluoromethoxy)phenyl]-2-furoic acid](/img/structure/B52532.png)